4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride
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Overview
Description
4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride is an organic compound belonging to the class of sulfonyl chlorides. This compound is characterized by a cyclohexane ring substituted with a sulfonyl chloride group and a 2-methylbutan-2-yl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride typically involves the reaction of 4-(2-Methylbutan-2-yl)cyclohexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The reaction can be represented as follows:
4-(2-Methylbutan-2-yl)cyclohexanol+Chlorosulfonic acid→4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonyl Hydrides: Formed by reduction
Sulfonic Acids: Formed by oxidation
Scientific Research Applications
4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which is a key structural motif in many biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid
- 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile
- 4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonic acid
Uniqueness
4-(2-Methylbutan-2-yl)cyclohexane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable reagent in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C11H21ClO2S |
---|---|
Molecular Weight |
252.80 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h9-10H,4-8H2,1-3H3 |
InChI Key |
AJUROQKEUTVVND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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